molecular formula C15H12BrF6N3S B11486468 7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine

7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine

Cat. No.: B11486468
M. Wt: 460.2 g/mol
InChI Key: OWMLFEZRLWAMTP-UHFFFAOYSA-N
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Description

7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE is a heterocyclic compound that features a unique structure combining a thiazole ring with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thiourea derivative with a halogenated ketone under acidic conditions.

    Formation of the triazine ring: The thiazole intermediate is then reacted with a triazine precursor, such as cyanuric chloride, under basic conditions to form the desired triazine ring.

    Introduction of substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE undergoes various types of chemical reactions, including:

    Substitution reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, particularly at the phenyl and methyl groups.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can yield carboxylic acids.

Scientific Research Applications

7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE has several scientific research applications:

    Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Materials science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity and protein interactions.

    Industrial applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares a similar triazole-thiadiazine core but differs in the substitution pattern and ring fusion.

    1,3,5-Triazine derivatives: These compounds have a similar triazine ring but lack the thiazole ring and specific substituents found in the target compound.

    Thiazole derivatives: These compounds contain the thiazole ring but lack the triazine ring and specific substituents.

Uniqueness

7-(BROMOMETHYL)-7-METHYL-4-PHENYL-2,2-BIS(TRIFLUOROMETHYL)-2H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZINE is unique due to its combination of a thiazole ring with a triazine ring and the presence of bromomethyl and trifluoromethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H12BrF6N3S

Molecular Weight

460.2 g/mol

IUPAC Name

7-(bromomethyl)-7-methyl-4-phenyl-2,2-bis(trifluoromethyl)-6H-[1,3]thiazolo[3,2-a][1,3,5]triazine

InChI

InChI=1S/C15H12BrF6N3S/c1-12(7-16)8-25-10(9-5-3-2-4-6-9)23-13(14(17,18)19,15(20,21)22)24-11(25)26-12/h2-6H,7-8H2,1H3

InChI Key

OWMLFEZRLWAMTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN2C(=NC(N=C2S1)(C(F)(F)F)C(F)(F)F)C3=CC=CC=C3)CBr

Origin of Product

United States

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